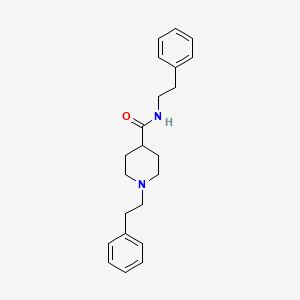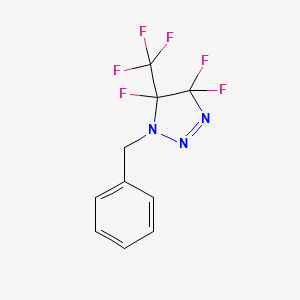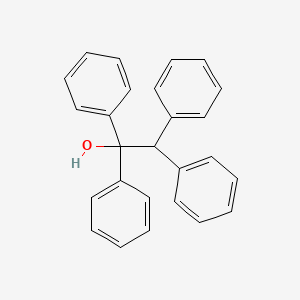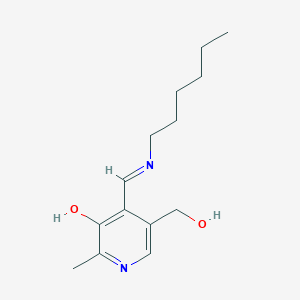![molecular formula C14H12ClNO2 B14006586 4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol CAS No. 29644-84-6](/img/structure/B14006586.png)
4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a methoxyphenyl group connected through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediate back to the original phenol and aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.
科学的研究の応用
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenol, 4-chloro-2-ethyl-: Contains an ethyl group in place of the methoxyphenyl group.
Phenol, 4-chloro-2-propyl-: Features a propyl group instead of the methoxyphenyl group.
Uniqueness
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. This structural difference can influence the compound’s reactivity, solubility, and interactions with biological targets.
特性
CAS番号 |
29644-84-6 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC名 |
4-chloro-2-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-12-5-2-10(3-6-12)9-16-13-8-11(15)4-7-14(13)17/h2-9,17H,1H3 |
InChIキー |
ZZAKXBXIJUMFHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)

![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)





